molecular formula C24H39NO6 B071585 tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate CAS No. 172900-83-3

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate

Cat. No.: B071585
CAS No.: 172900-83-3
M. Wt: 437.6 g/mol
InChI Key: KFDRZNSEFRKMIT-PMACEKPBSA-N
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Description

Tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H39NO6 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives exhibit an interesting interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. This characteristic is critical for understanding molecular behavior and designing materials with desired properties. For instance, tert-butyl carbamate derivatives have been analyzed for their crystal packing and molecular interactions, highlighting the importance of hydrogen bonds in molecular assembly (Das et al., 2016).

Synthesis of Biologically Active Compounds

  • Facile Synthesis of Indoles : The compound is involved in the synthesis of indoles with oxygen-bearing substituents, showcasing a methodology that could be applied in the development of pharmaceuticals and organic materials. This process involves cyclization reactions facilitated by tert-butyl carbamate derivatives (Kondo et al., 1997).

  • Preparation of Hexahydroindole Derivatives : The chemical serves as a precursor in the Diels-Alder reaction for synthesizing hexahydroindole derivatives, a process relevant to medicinal chemistry for generating compounds with potential therapeutic effects (Padwa et al., 2003).

Development of New Synthetic Methods

  • Synthesis of Amino Carbonyl Compounds : It is used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds, demonstrating its role in the production of enantiomerically pure substances, which are crucial for the pharmaceutical industry (Yang et al., 2009).

  • Halogen and Hydrogen Bonds in Crystal Structures : The compound contributes to the study of halogen and hydrogen bonds within crystal structures, offering insights into the design of materials with specific crystallographic properties (Baillargeon et al., 2017).

Antioxidant Synthesis

  • Synthesis of Polymerizable Antioxidants : Research on tert-butyl carbamate derivatives includes the development of new antioxidants with potential applications in materials science, particularly for enhancing the stability of polymers against thermal oxidation (Pan et al., 1998).

Properties

IUPAC Name

tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRZNSEFRKMIT-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469074
Record name tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-83-3
Record name tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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